Loss of Michael Acceptor Reactivity: Saturated Propiophenone vs. α,β-Unsaturated Chalcone in p53 Stabilization and Antiproliferative Activity
The target compound is a saturated propiophenone, structurally equivalent to the hydrogenated form of the chalcone 2-trifluoromethyl-2'-methoxychalcone. In a direct within-study comparison of analogous chalcone/propiophenone pairs, the saturated propiophenone 3-(4-methoxyphenyl)propiophenone (SSE14106H2) exhibited complete loss of antiproliferative activity and p53 protein stabilization, whereas its parent chalcone (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (SSE14106) induced rapid p53 accumulation within 4–8 h post-treatment in HCT116 colorectal cancer cells, comparable to the positive control Nutlin-3 [1]. The chalcone SSE14108 (a trimethoxy analog in the same series) showed a GI50 of 0.473 ± 0.043 µM against HCT116 cells [1]. This establishes that saturation of the α,β-unsaturated carbonyl abolishes p53-dependent antiproliferative activity, a finding attributable to loss of the Michael acceptor electrophile required for covalent engagement of nucleophilic cysteine residues in target proteins such as Keap1 [2]. By class-level inference, the target compound (saturated) is expected to lack the Nrf2-activating activity demonstrated by its chalcone counterpart, which at 10 µM markedly induces Nrf2-dependent antioxidant genes (GCLM, NQO1) in human bronchial epithelial cells and at 50 mg/kg p.o. in mice produces 4.5-fold and 4.6-fold increases in GCLM and NQO1 expression, respectively, in small intestine [3].
| Evidence Dimension | p53 stabilization and antiproliferative activity (GI50) – chalcone vs. saturated propiophenone |
|---|---|
| Target Compound Data | Saturated propiophenone (SSE14106H2): antiproliferative activity absent; p53 stabilization absent (no accumulation detected) [1] |
| Comparator Or Baseline | Parent chalcone (SSE14106): rapid p53 accumulation at 4–8 h in HCT116 cells; SSE14108: GI50 = 0.473 ± 0.043 µM against HCT116 [1]; 2-Trifluoromethyl-2'-methoxychalcone (2b): Nrf2 activation at 10 µM in vitro; 4.5–4.6-fold GCLM/NQO1 induction in mouse small intestine at 50 mg/kg [3] |
| Quantified Difference | Complete loss of detectable p53 stabilization and antiproliferative activity upon saturation of the enone (qualitative binary outcome) [1]; inferred loss of Nrf2 activation relative to chalcone comparator [3] |
| Conditions | HCT116 human colorectal carcinoma and CAL-51 breast cancer cell lines; p53 accumulation measured by immunoblotting at 4 and 8 h post-treatment [1]; Nrf2 target gene expression measured in human bronchial epithelial cells (Beas-2B) at 10 µM and in C57BL/6 mouse small intestine at 50 mg/kg oral dose [3] |
Why This Matters
For users seeking an Nrf2-inactive control compound or a scaffold lacking covalent Michael acceptor liability, the saturated propiophenone offers a structurally matched but functionally silent alternative to the chalcone, enabling cleaner mechanistic interpretation in Nrf2-pathway studies.
- [1] Saleem RSZ, Iftikhar S, Khan S, et al. Synthesis and evaluation of modified chalcone based p53 stabilizing agents. Bioorganic & Medicinal Chemistry Letters, 2017; 27(17): 4101–4106. DOI: 10.1016/j.bmcl.2017.07.042. View Source
- [2] de Freitas Silva M, Pruccoli L, Morroni F, et al. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. Molecules, 2018; 23(7): 1803. DOI: 10.3390/molecules23071803. View Source
- [3] Kumar V, Kumar S, Hassan M, Wu H, Thimmulappa RK, Kumar A, Sharma SK, Parmar VS, Biswal S, Malhotra SV. Novel chalcone derivatives as potent Nrf2 activators in mice and human lung epithelial cells. Journal of Medicinal Chemistry, 2011; 54(12): 4147–4159. DOI: 10.1021/jm2002348. View Source
